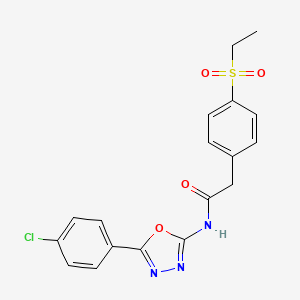

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and an acetamide side chain bearing a 4-(ethylsulfonyl)phenyl moiety. Such methods likely apply here, with characterization via IR (C–S stretching at ~621 cm⁻¹), NMR (S–CH₂ singlet at δ4.14 ppm), and LC-MS .

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-2-27(24,25)15-9-3-12(4-10-15)11-16(23)20-18-22-21-17(26-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCXJGWZFLHTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. For instance, the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate in the presence of a base like sodium ethoxide can form the oxadiazole ring.

Substitution reactions: The introduction of the ethylsulfonyl group can be accomplished through a nucleophilic substitution reaction. For example, reacting the oxadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the oxadiazole ring, acetamide side chain, and aryl groups. A comparative analysis is outlined below:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, nitro) improve target binding in enzyme inhibition (e.g., Mycobacterium tuberculosis targets in ).

- Methoxy groups (8g, 8h) increase solubility but may reduce metabolic stability .

- The ethylsulfonyl group in the target compound likely offers a balance between electron withdrawal and steric effects compared to nitro or methoxy analogs .

Spectroscopic and Molecular Interactions

- IR/NMR : The target compound’s sulfonyl group would likely show S=O stretching ~1150–1300 cm⁻¹ (absent in thioethers like 14a) .

- Molecular Docking : Analogs with nitro groups (e.g., CDD-934506) form hydrogen bonds with active-site residues. The ethylsulfonyl group may engage in similar interactions but with enhanced van der Waals contacts due to its larger size .

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 367.85 g/mol. The presence of the 4-chlorophenyl group and the ethylsulfonyl moiety are critical for its pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly lung cancer (A549 cells).

- IC50 Values : In vitro assays have shown that this compound has an IC50 value lower than 3.9 µg/mL against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin (IC50 = 26.00 µg/mL) .

The mechanism underlying the antiproliferative effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- COX Inhibition : Compound 2 from similar studies demonstrated significant inhibition of COX-1 (59.52%) and COX-2 (50.59%) activities, suggesting that the oxadiazole moiety may play a role in modulating inflammatory pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl Group | Enhances antiproliferative activity |

| Ethylsulfonyl Moiety | Contributes to selective cytotoxicity |

| Oxadiazole Ring | Essential for COX inhibition and overall potency |

The presence of electron-withdrawing groups such as chlorine enhances the electron density on the aromatic ring, facilitating interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

- Anticancer Studies : A study reported that compounds with similar oxadiazole structures exhibited significant cytotoxicity against A549 cells with minimal effects on healthy NIH/3T3 cells, highlighting their selectivity .

- In Silico Studies : Molecular docking studies have suggested favorable interactions between the compound and COX enzymes, supporting its potential as an anti-inflammatory and anticancer agent .

Q & A

Q. What are the standard synthesis protocols for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including oxadiazole ring formation via condensation of hydrazides with carboxylic acid derivatives, followed by sulfonation and acetylation. Key steps include:

- Oxadiazole Formation : Cyclization under reflux with reagents like phosphorus oxychloride (POCl₃) at 80–100°C for 6–12 hours .

- Sulfonation : Reaction with ethylsulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Critical Factors : Temperature control during cyclization prevents decomposition, while inert atmospheres minimize side reactions. Yield optimization (60–75%) requires stoichiometric precision and slow reagent addition .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), oxadiazole carbons (δ 155–165 ppm), and ethylsulfonyl groups (δ 45–55 ppm for CH₂, δ 110–120 ppm for SO₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylsulfonyl group at m/z ~123) .

- FT-IR : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli at concentrations of 10–100 µg/mL, with ampicillin as a positive control .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ calculations after 48-hour exposure .

- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition assays to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields while minimizing side reactions?

- Methodological Answer :

- Reagent Selection : Use N,N-diisopropylethylamine (DIPEA) as a base for sulfonation to reduce byproduct formation .

- Microwave-Assisted Synthesis : Reduce reaction time for oxadiazole formation (30 minutes at 120°C) with 15–20% yield improvement .

- Process Monitoring : Employ HPLC (C18 column, acetonitrile/water) to track intermediate formation and adjust reaction parameters dynamically .

Q. How should discrepancies in biological activity data across different studies be addressed?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Validate Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or confounding factors (e.g., impurity interference) .

Q. What computational strategies can predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with enzyme structures (e.g., COX-2 PDB: 5KIR) to simulate ligand binding. Focus on sulfonyl group interactions with Arg120 and Tyr355 residues .

- QSAR Modeling : Train models on oxadiazole derivatives’ IC₅₀ values to correlate substituent electronegativity with activity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can researchers design derivatives of this compound to enhance selectivity against specific biological targets?

- Methodological Answer :

- Substituent Modification : Replace 4-chlorophenyl with 4-fluorophenyl to improve membrane permeability (logP reduction by ~0.5) .

- Bioisosteric Replacement : Substitute ethylsulfonyl with methylsulfonamide to enhance hydrogen bonding with catalytic serine residues .

- Prodrug Design : Introduce ester moieties at the acetamide group for pH-dependent activation in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.